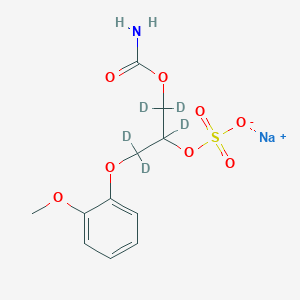

Methocarbamol-O-sulfate-d5 Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methocarbamol-O-sulfate-d5 Sodium Salt is a stable isotopically labeled derivative of Methocarbamol-O-sulfate Sodium Salt. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Methocarbamol-O-sulfate-d5 Sodium Salt involves the isotopic labeling of Methocarbamol-O-sulfate Sodium Salt with deuterium. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with Methocarbamol, which is then reacted with sulfuric acid to form Methocarbamol-O-sulfate.

Isotopic Labeling: The Methocarbamol-O-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in Methocarbamol-O-sulfate-d5.

Neutralization: The deuterated compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Methocarbamol are reacted with sulfuric acid in industrial reactors.

Deuterium Exchange: The deuterium exchange is carried out in specialized reactors to ensure complete isotopic labeling.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Methocarbamol-O-sulfate-d5 Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfate group to sulfite or sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfites and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methocarbamol-O-sulfate-d5 Sodium Salt is widely used in scientific research, including:

Chemistry: Used as a stable isotopic tracer in reaction mechanism studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of new drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of Methocarbamol-O-sulfate-d5 Sodium Salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This results in muscle relaxation and relief from muscle spasms.

Comparación Con Compuestos Similares

Similar Compounds

Methocarbamol: The parent compound, used as a muscle relaxant.

Methocarbamol-O-sulfate Sodium Salt: The non-deuterated version of the compound.

Methocarbamol-D5: Another isotopically labeled derivative.

Uniqueness

Methocarbamol-O-sulfate-d5 Sodium Salt is unique due to its isotopic labeling with deuterium, which makes it particularly useful in tracing studies and reaction mechanism elucidation. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques.

Actividad Biológica

Methocarbamol-O-sulfate-d5 sodium salt is a deuterated derivative of Methocarbamol, primarily utilized in biochemical and proteomics research. This compound exhibits significant biological activity, particularly as a muscle relaxant and central nervous system depressant. Its unique isotopic labeling with deuterium enhances its tracking capabilities in metabolic studies, providing valuable insights into drug interactions and pharmacokinetics.

- Molecular Formula : C11H9D5NNaO8S

- Molecular Weight : 348.32 g/mol

The structural modification through deuteration allows for improved sensitivity in analytical techniques, making Methocarbamol-O-sulfate-d5 an essential tool for researchers studying metabolic pathways and reaction mechanisms .

Methocarbamol-O-sulfate-d5 operates similarly to its parent compound, Methocarbamol. Its primary action involves:

- Inhibition of Spinal Polysynaptic Reflexes : This action reduces nerve transmission in both spinal and supraspinal pathways, leading to muscle relaxation.

- Central Nervous System Depression : By modulating neurotransmitter release, it effectively alleviates muscle spasms and discomfort associated with musculoskeletal conditions.

Biological Activity Overview

The biological activity of Methocarbamol-O-sulfate-d5 can be summarized as follows:

| Activity | Description |

|---|---|

| Muscle Relaxation | Acts as a muscle relaxant by inhibiting spinal reflexes. |

| CNS Depression | Reduces anxiety and induces sedation through neurotransmitter modulation. |

| Analgesic Effects | Provides pain relief in various musculoskeletal disorders. |

Case Studies

- Muscle Relaxation Efficacy : A study demonstrated that Methocarbamol-O-sulfate-d5 effectively reduced muscle tone in animal models subjected to induced spasticity. The compound exhibited a dose-dependent response, showcasing its potential for therapeutic use in conditions like multiple sclerosis and spinal cord injuries.

- Pharmacokinetic Studies : Utilizing its deuterated form, researchers tracked the metabolic pathways of Methocarbamol-O-sulfate-d5 in vivo. The studies indicated that the compound undergoes rapid absorption and distribution, with a significant half-life conducive to therapeutic applications .

- Interaction Studies : The isotopic labeling allowed for detailed interaction studies within biological systems. Researchers found that Methocarbamol-O-sulfate-d5 could be used to trace interactions with various proteins and enzymes, enhancing the understanding of its pharmacodynamics.

Applications in Research

This compound is employed across various fields due to its unique properties:

- Biochemical Research : Used for tracing metabolic pathways and interactions due to its deuterium labeling.

- Pharmacological Studies : Essential for understanding drug metabolism and pharmacokinetics.

- Therapeutic Development : Investigated for potential applications in treating muscle-related disorders.

Propiedades

IUPAC Name |

sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHFYAQEVOZTLQ-ADIOSLTNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NNaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.